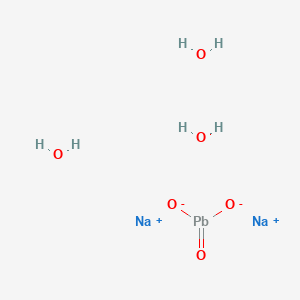
Sodium plumbate
Übersicht
Beschreibung
It is a white to pale yellow powder that is soluble in water and slightly soluble in alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium plumbate can be synthesized through various methods. One common synthetic route involves the reaction of lead dioxide with sodium hydroxide in the presence of water. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of disodium;dioxido(oxo)lead;trihydrate often involves large-scale reactions using lead compounds and sodium hydroxide. The process may include purification steps to remove impurities and obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium plumbate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and sodium ions, which can participate in various chemical processes.
Common Reagents and Conditions: Common reagents used in reactions with disodium;dioxido(oxo)lead;trihydrate include acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving disodium;dioxido(oxo)lead;trihydrate depend on the specific reagents and conditions used. For example, reactions with acids may produce lead salts, while reactions with oxidizing agents may yield lead oxides.
Wissenschaftliche Forschungsanwendungen
Sodium plumbate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a catalyst in certain processes. In biology and medicine, it has been studied for its potential use in diagnostic and therapeutic applications. In industry, it is used in the production of lead-based materials and as an additive in certain manufacturing processes.
Wirkmechanismus
The mechanism of action of disodium;dioxido(oxo)lead;trihydrate involves its interaction with molecular targets and pathways in biological systems. The lead ions in the compound can bind to specific proteins and enzymes, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Sodium plumbate can be compared with other lead-based compounds, such as lead acetate trihydrate and lead dioxide. While these compounds share some similarities, disodium;dioxido(oxo)lead;trihydrate is unique in its specific chemical structure and properties. This uniqueness makes it suitable for certain applications where other lead compounds may not be as effective.
List of Similar Compounds:- Lead acetate trihydrate
- Lead dioxide
- Lead monoxide
- Lead tetroxide
Eigenschaften
IUPAC Name |
disodium;dioxido(oxo)lead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.3H2O.3O.Pb/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKZURMPGWZXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Pb](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6Na2O6Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648486 | |
| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52623-79-7 | |
| Record name | Sodium oxoplumbanebis(olate)--water (2/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)








